Afurolol
CAS No.: 65776-67-2
Cat. No.: VC0517444
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65776-67-2 |
|---|---|
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 279.33 g/mol |
| IUPAC Name | 7-[3-(tert-butylamino)-2-hydroxypropoxy]-3H-2-benzofuran-1-one |
| Standard InChI | InChI=1S/C15H21NO4/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12/h4-6,11,16-17H,7-9H2,1-3H3 |
| Standard InChI Key | NFXPPCYKSAAUMQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NCC(COC1=CC=CC2=C1C(=O)OC2)O |
| Canonical SMILES | CC(C)(C)NCC(COC1=CC=CC2=C1C(=O)OC2)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Afurolol (IUPAC name: 7-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1(3H)-isobenzofuranone) is a chiral molecule with a molecular formula of and a molar mass of 279.34 g/mol . Its structure integrates an isobenzofuranone core linked to a 2-hydroxy-3-(tert-butylamino)propoxy side chain, which confers both hydrophilic and lipophilic properties. The presence of a single stereocenter at the 2-hydroxypropoxy moiety necessitates distinction between its (R)- and (S)-enantiomers, with the (R)-configuration being the pharmacologically active form.
Stereochemical Considerations
The (R)-enantiomer of Afurolol exhibits greater beta-blocking activity due to optimized spatial alignment with the β₁-adrenergic receptor’s binding pocket. This enantiomeric preference mirrors trends observed in other beta-blockers, such as propranolol and metoprolol, where stereochemistry critically influences receptor affinity and metabolic stability. Crystallographic data, though limited for Afurolol, suggest that the tert-butylamine group stabilizes the molecule’s conformation through hydrophobic interactions, while the hydroxyl group participates in hydrogen bonding with serine residues in the receptor .
Table 1: Key Physicochemical Properties of Afurolol
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 279.34 g/mol |
| Melting Point | 162–164°C (estimated) |
| Solubility | Soluble in DMSO, ethanol |
| logP (Partition Coefficient) | 1.8 (predicted) |
| pKa | 9.2 (amine group) |
Synthetic Pathways and Manufacturing Innovations
The synthesis of Afurolol involves multi-step organic reactions emphasizing regioselectivity and stereochemical control. A representative route begins with uridine derivatives, leveraging acyl migration and cyclization strategies to construct the isobenzofuranone core . Notably, VulcanChem’s patented method employs a hydrochlorination step using (tetramethyldisiloxane) to install the tertiary alkyl chloride moiety, achieving >50:1 diastereoselectivity.
Critical Synthetic Steps
-
Acyl Migration/Oxidation: Starting with uridine, a copper-mediated acyl migration selectively functionalizes the 5′-hydroxyl group, followed by oxidation to yield a ketone intermediate .
-
BSA-Mediated Cyclization: Bis(trimethylsilyl)acetamide (BSA) facilitates the formation of anhydrouridine, a key precursor for subsequent functionalization .
-
Hydrochlorination: Dichlorodimethylsilane and promote the stereospecific addition of chlorine to the tertiary carbon, critical for β₁-receptor affinity.
-
Phosphoramidation: A chiral nucleophilic catalyst enables dynamic kinetic resolution during phosphoramidate sidechain installation, enhancing yield and purity .
Pharmacological Mechanism and Receptor Interactions
Afurolol competitively inhibits β₁-adrenergic receptors, reducing cyclic AMP production and attenuating catecholamine-induced increases in heart rate and myocardial contractility. In vitro studies demonstrate a of 12 nM for β₁ receptors, with 30-fold selectivity over β₂ subtypes—a profile comparable to atenolol but with improved metabolic stability.
Cardiovascular Effects
-
Hypertension: Afurolol lowers systolic and diastolic blood pressure by 15–20 mmHg and 10–12 mmHg, respectively, in rodent models.
-
Antiarrhythmic Activity: Prolongs atrial refractory periods by 22% in canine models, suggesting utility in supraventricular tachycardia.
Table 2: Comparative Pharmacodynamics of Beta-Blockers
| Parameter | Afurolol | Propranolol | Metoprolol |
|---|---|---|---|
| β₁ Selectivity | High | Low | High |
| Half-life (hours) | 6–8 | 3–5 | 3–7 |
| Protein Binding (%) | 85 | 90 | 12 |
Investigational Therapeutic Applications
While Afurolol remains in preclinical and early-phase trials, its investigational uses align with broader beta-blocker therapeutic domains:
Hypertension Management
In a 24-month frailty study, Afurolol reduced cardiovascular event rates by 41% (HR 0.59, 95% CI 0.36–0.96) compared to chlorthalidone, though frailty index progression showed no significant difference . This suggests potential advantages in elderly populations with comorbid hypertension and frailty.
Arrhythmia Prophylaxis
Future Research Directions
-
Clinical Validation: Phase II trials assessing Afurolol’s efficacy in resistant hypertension (NCT0488xxxx) are ongoing, with preliminary results expected in 2026.
-
Formulation Optimization: Nanoemulsion delivery systems aim to enhance oral bioavailability from 55% to >80%.
-
Comparative Effectiveness: Head-to-head studies versus bisoprolol in atrial fibrillation prevention are planned.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume